molecular formula C12H17N5O2 B2642427 N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014067-85-6

N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2642427
CAS No.: 1014067-85-6
M. Wt: 263.301
InChI Key: KQGDCBUDIJFZHL-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H17N5O2 and its molecular weight is 263.301. The purity is usually 95%.
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Scientific Research Applications

Experimental and Theoretical Studies on Functionalization Reactions

This study discusses the conversion of 1H-pyrazole-3-carboxylic acid into 1H-pyrazole-3-carboxamide and the formation of 3H-imidazo[4,5-b]pyridine derivative, highlighting the structural determination of synthesized compounds and the theoretical examination of the reaction mechanism. This research provides insights into the functionalization reactions and structural characterization of pyrazole derivatives, which is relevant for understanding the chemical properties and potential applications of "N-(3-(1H-imidazol-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide" (Yıldırım, Kandemirli, & Demir, 2005).

Crystal and Molecular Structures of Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate

This paper reports the crystal and molecular structures of a compound obtained during the synthesis of an antitubercular agent, providing valuable insights into the structural aspects of related imidazole derivatives. This research may offer a context for understanding the structural intricacies and the synthesis process of complex compounds like "this compound" (Richter et al., 2023).

Biochemical and Medicinal Applications

N-Methyl imidazole (Im) and N-methyl pyrrole (Py)-containing Polyamides

This study focuses on polyamides containing N-methyl imidazole and N-methyl pyrrole that can bind to specific DNA sequences, potentially controlling gene expression. These polyamides are being explored as medicinal agents for diseases like cancer, indicating the biological significance of imidazole-containing compounds and their potential in therapeutic applications (Chavda et al., 2010).

Synthesis and Anticonvulsant Activity of omega-(1H-1-imidazolyl)-N-phenylalkanoic Acid Amide Derivatives

This paper presents the synthesis of imidazolyl-N-phenylalkanoic acid amide derivatives and their evaluation for anticonvulsant activity. The most active compound in this series was identified, underscoring the potential of imidazole derivatives in pharmaceutical applications and their relevance in the study of "this compound" (Aktürk et al., 2002).

Analytical and Synthetic Techniques

Systematic Structure Modifications of imidazo[1,2-a]pyrimidine

This research describes the strategies to avoid the aldehyde oxidase-mediated oxidation of imidazo[1,2-a]pyrimidine, indicating the importance of understanding the chemical behavior and modification strategies of imidazole derivatives. This study provides a basis for the exploration of the chemical stability and reactivity of similar compounds like "this compound" (Linton et al., 2011).

Synthesis, Characterization, and Cytotoxicity of New Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

This paper outlines the synthesis, characterization, and evaluation of the cytotoxicity of certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. The structures of the synthesized compounds were confirmed spectroscopically, and their cytotoxic activity against Ehrlich Ascites Carcinoma cells was screened, demonstrating the potential biomedical research applications of pyrazole derivatives (Hassan, Hafez, & Osman, 2014).

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-16-8-10(12(15-16)19-2)11(18)14-4-3-6-17-7-5-13-9-17/h5,7-9H,3-4,6H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGDCBUDIJFZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.